molecular formula C9H7FN2O B14809946 4-Cyclopropoxy-2-fluoronicotinonitrile

4-Cyclopropoxy-2-fluoronicotinonitrile

Cat. No.: B14809946
M. Wt: 178.16 g/mol
InChI Key: NESKUMNLNQZIDU-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluoronicotinonitrile is a chemical compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a cyclopropoxy group at the 4-position and a fluorine atom at the 2-position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-fluoronicotinonitrile typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-fluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Cyclopropoxy-2-fluoronicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-fluoronicotinonitrile is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-fluoronicotinonitrile is unique due to the presence of both the cyclopropoxy and fluorine substituents, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C9H7FN2O/c10-9-7(5-11)8(3-4-12-9)13-6-1-2-6/h3-4,6H,1-2H2

InChI Key

NESKUMNLNQZIDU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)F)C#N

Origin of Product

United States

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